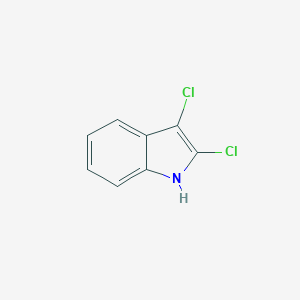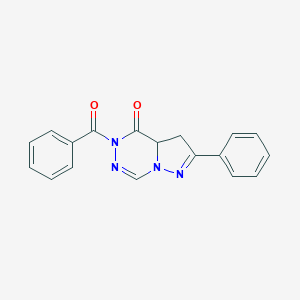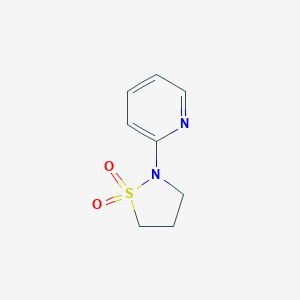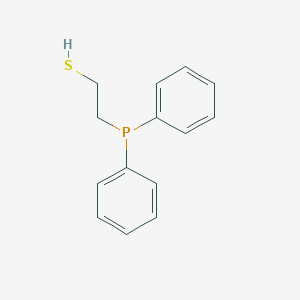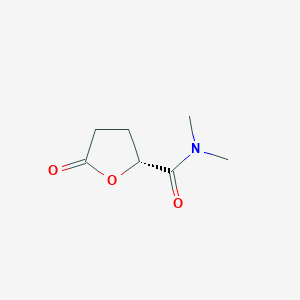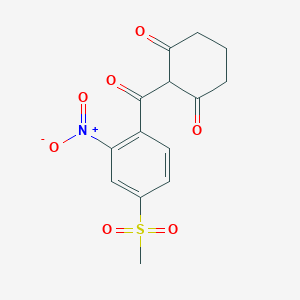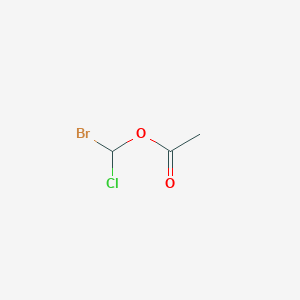
Bromochloromethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromochloromethyl acetate is not directly mentioned in the provided papers, but it can be inferred as a compound that may be related to the bromoalkyl acetates family, which are known to be important fine chemical raw materials and intermediates. These compounds have garnered significant attention for their preparation and applications both domestically and internationally .
Synthesis Analysis
The synthesis of bromoalkyl acetates, which would include bromochloromethyl acetate, involves various methods that have been explored and developed over time. The paper on the progress of synthesis of bromoalkyl acetates discusses different synthesis methods, evaluating their advantages and disadvantages . Additionally, the synthesis of related compounds like 2-bromoallyl acetate through Ni(II)/Cr(II)-mediated coupling reactions , and the synthesis of bromomethyl- and iodomethylacetoxysilanes by reacting chloromethylacetoxysilanes with halides , provide insights into potential synthetic routes that could be applicable to bromochloromethyl acetate.
Molecular Structure Analysis
While the molecular structure of bromochloromethyl acetate is not directly analyzed in the provided papers, the structure of related compounds such as trimercurated acetaldehyde and methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate have been determined by X-ray diffraction methods. These studies on related compounds suggest that detailed molecular structure analysis is crucial for understanding the reactivity and properties of bromoalkyl acetates.
Chemical Reactions Analysis
The reactivity of bromoalkyl acetates is highlighted in several papers. For instance, 2-bromoallyl acetate does not undergo elimination of acetate when reacting with aldehydes, which is surprising and suggests a stable carbon framework for subsequent reactions . The reactions of 2-bromo-2,2-dinitroethyl acetate with bases show extreme reactivity, leading to various products depending on the conditions . These findings indicate that bromochloromethyl acetate could also exhibit interesting reactivity patterns, especially in the presence of bases or during coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoalkyl acetates are crucial for their handling and application in chemical synthesis. The paper on the synthesis of 2-Bromo-2′,4′-dichloroacetophenone provides physical constants such as relative density, refractive index, boiling point, and melting point . Although these properties are specific to the compound studied, they give an idea of the kind of physical and chemical property data that would be relevant for bromochloromethyl acetate.
Aplicaciones Científicas De Investigación
1. Effects on Methane Inhibition in Ruminants
A study on steers showed the antimethanogenic effects of bromochloromethane (BCM), demonstrating its significant impact in inhibiting methane. This study provides insights into the use of BCM in agricultural practices, particularly in reducing methane emissions from ruminants (Johnson, Wood, Stone, & Moran, 1972).
2. Histochemical Demonstration of Esterases
Bromochloromethane has been used as a substrate in the histochemical demonstration of esterases, revealing its application in biochemical analysis and research. The study highlights its distinct pH optimum, suggesting a specific role in histological and cellular studies (Pearson & Defendi, 1957).
3. Transformation in Anoxic Biofilm Columns
Research indicates the transformability of bromochloromethane in anoxic biofilm columns, showing its biotransformation under various conditions like methanogenesis. This finding is crucial for environmental studies, particularly in understanding the fate of such compounds in groundwater environments (Bouwer & Wright, 1988).
4. Impact on Gastrointestinal Tract Microbiota and Metabolism
A study on the impact of BCM on rat gastrointestinal tract microbiota and metabolism revealed significant alterations in intestinal metabolic profiles, highlighting its utility in animal health and nutrition research (Yang, Mu, Luo, & Zhu, 2015).
5. Synthesis of Bacteriochlorins
Bromochloromethane has been used in the synthesis of bacteriochlorins, which are important in photochemical studies. This application is significant for research in near-infrared spectroscopy and photochemistry (Krayer et al., 2010).
6. Volumetric Properties in Binary Liquid Mixtures
Research on the densities of mixtures containing bromochloromethane offers valuable information on its physical properties, useful in chemical engineering and solution chemistry (García-Giménez et al., 2005).
7. Inhibition of Methanogens in Fermentations
BCM's role in inhibiting methanogens in fermentation systems has been studied, indicating its potential use in bioengineering and renewable energy research (Goel, Makkar, & Becker, 2009).
8. Analysis of Halogenated Acetic Acids in Water
A study on halo-acetic acids, including brominated and chloro/bromo acetic acids, in drinking water underscores the application of bromochloromethane in environmental and water quality research (Peters, Erkelens, Leer, & Galan, 1991).
9. Epigenetic Research
Bromochloromethane has been referenced in studies on bromodomains, which are important in epigenetic research. This suggests its indirect relevance in studies of chromatin remodeling and transcriptional regulation (Ferri, Petosa, & McKenna, 2016).
10. Synthesis of Bromoalkyl Acetates
Bromochloromethane's role in the synthesis of bromoalkyl acetates, which are significant in chemical manufacturing, highlights its importance in industrial chemistry (Hong, 2009).
Safety And Hazards
Specific safety and hazard information for Bromochloromethyl acetate is not readily available. However, as a general rule, it is important to ensure adequate ventilation when handling chemical substances, wear personal protective equipment, and avoid contact with eyes, skin, and clothing6.
Direcciones Futuras
The future directions for the study and application of Bromochloromethyl acetate are not clearly defined due to the lack of specific research on this compound. However, the field of chemical synthesis and analysis is rapidly evolving, with new methodologies and technologies being developed7. These advancements could potentially be applied to the study of Bromochloromethyl acetate in the future.
Please note that the information provided is based on the available literature and there may be additional information that is not included in this analysis. It is always recommended to consult with a chemical expert or refer to specific material safety data sheets for comprehensive and accurate information.
Propiedades
IUPAC Name |
[bromo(chloro)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c1-2(6)7-3(4)5/h3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSJNAIIUIHCLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021504 |
Source


|
| Record name | Bromochloromethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromochloromethyl acetate | |
CAS RN |
98136-99-3 |
Source


|
| Record name | Bromochloromethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
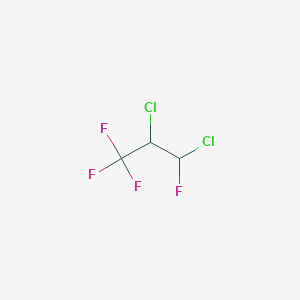
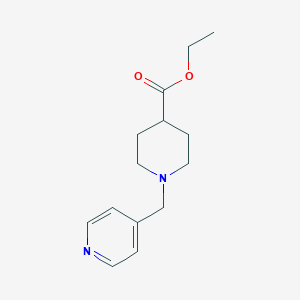
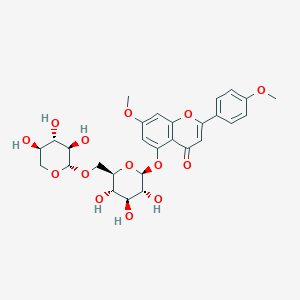
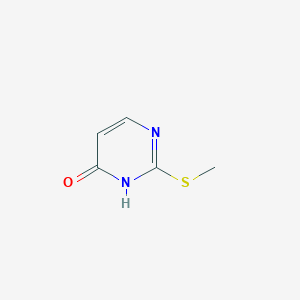
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
